2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one,monohydrochloride
CAS No.: 2703493-29-0
Cat. No.: VC14475946
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703493-29-0 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 2-[methoxy(methyl)amino]-1-(4-methylphenyl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
| Standard InChI Key | MLSCTVYJXHNWOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C)N(C)OC.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Properties
2-(Methoxy(methyl)amino)-1-(p-tolyl)propan-1-one monohydrochloride (C₁₂H₁₇NO₂·HCl) has a molecular weight of 237.73 g/mol . Its structure features a chiral center at the β-carbon, leading to enantiomeric forms that may exhibit distinct pharmacological profiles. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 239–241°C (decomposes) | |
| Molecular Formula | C₁₂H₁₇NO₂·HCl | |
| SMILES Notation | CC1=CC=C(C(C(N(OC)C)=O)C)C=C1.Cl | |
| InChI Key | CZHKRQUFWDRDIU-UHFFFAOYSA-N |
The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for analytical and forensic applications .
Positional Isomerism and Nomenclature
This compound is a positional isomer of mexedrone (3-methoxy-2-(methylamino)-1-(p-tolyl)propan-1-one), differing in the placement of the methoxy group. In N-methoxymephedrone, the methoxy group is attached to the nitrogen atom of the methylamino side chain, whereas mexedrone features a methoxy group at the β-carbon . This structural distinction significantly impacts pharmacological activity and metabolic pathways .
Synthesis and Analytical Differentiation
Synthetic Routes
The synthesis of N-methoxymephedrone typically involves:
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Condensation: Reacting 4-methylpropiophenone with methoxy-methylamine hydrochloride under acidic conditions.
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Purification: Recrystallization from ethanol or acetone to isolate the hydrochloride salt .
A by-product, α-chloromethylmephedrone, may form during synthesis due to halogenation side reactions .
Analytical Characterization
Differentiating N-methoxymephedrone from mexedrone requires advanced spectroscopic techniques:
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X-ray Crystallography: Resolves positional isomerism by confirming methoxy group placement .
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Mass Spectrometry (MS): Fragmentation patterns differ; N-methoxymephedrone exhibits a base peak at m/z 72 (C₃H₆NO⁺), while mexedrone shows m/z 58 (C₂H₄NO⁺) .
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra reveal distinct coupling patterns for methoxy protons (δ 3.2–3.4 ppm for N-methoxy vs. δ 3.8–4.0 ppm for β-methoxy) .
Pharmacological Activity
Monoamine Transporter Interactions
In vitro assays using rat brain synaptosomes demonstrate that N-methoxymephedrone acts as a:
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Substrate-Type Releasing Agent: Induces dopamine (DAT), norepinephrine (NET), and serotonin (SERT) efflux with EC₅₀ values of 1.2 μM, 1.5 μM, and 0.8 μM, respectively .
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Weak Uptake Blocker: Inhibits monoamine reuptake with IC₅₀ values >10 μM for all transporters .
Compared to mephedrone, N-methoxymephedrone exhibits lower potency but broader transporter efficacy, suggesting a higher risk of serotonergic toxicity .
Metabolic Profile
Phase I Metabolism
Incubation with human liver microsomes (HLMs) reveals three primary metabolic pathways :
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Hydroxylation: Formation of 4-hydroxy-N-methoxymephedrone (major metabolite).
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N-Dealkylation: Demethylation to yield N-methoxycathinone.
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O-Demethylation: Produces N-hydroxymephedrone.
CYP450 isoforms CYP2C19 and CYP2D6 are predominantly involved, accounting for 65% and 25% of total metabolism, respectively .
Detection Markers
In forensic settings, the parent compound and hydroxylated metabolites are optimal biomarkers due to their persistence in urine (detectable for 48–72 hours post-ingestion) .
Regulatory and Forensic Considerations
Forensic Challenges
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